molecular formula C9H12O4 B14304684 3-(3-Acetyl-2-oxooxolan-3-yl)propanal CAS No. 114351-84-7

3-(3-Acetyl-2-oxooxolan-3-yl)propanal

Cat. No.: B14304684
CAS No.: 114351-84-7
M. Wt: 184.19 g/mol
InChI Key: PTHHGJNTIDYWGQ-UHFFFAOYSA-N
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Description

3-(3-Acetyl-2-oxooxolan-3-yl)propanal is a chemical compound with the molecular formula C9H12O4 It is characterized by the presence of an oxolan ring, an acetyl group, and a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal typically involves the reaction of a suitable precursor with an acetylating agent under controlled conditions. One common method involves the use of oxolan-3-one as a starting material, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-2-oxooxolan-3-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Acetyl-2-oxooxolan-3-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Acetyl-2-oxooxolan-3-yl)butanal
  • 3-(3-Acetyl-2-oxooxolan-3-yl)pentanal
  • 3-(3-Acetyl-2-oxooxolan-3-yl)hexanal

Uniqueness

3-(3-Acetyl-2-oxooxolan-3-yl)propanal is unique due to its specific combination of functional groups and the presence of the oxolan ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

114351-84-7

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(3-acetyl-2-oxooxolan-3-yl)propanal

InChI

InChI=1S/C9H12O4/c1-7(11)9(3-2-5-10)4-6-13-8(9)12/h5H,2-4,6H2,1H3

InChI Key

PTHHGJNTIDYWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCOC1=O)CCC=O

Origin of Product

United States

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